molecular formula C21H19N3O4 B2819797 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034350-41-7

3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2819797
CAS No.: 2034350-41-7
M. Wt: 377.4
InChI Key: UYNZNBWWGMNJHV-UHFFFAOYSA-N
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Description

The compound 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic molecule that features a combination of oxadiazole, pyrrolidine, and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the introduction of the pyrrolidine and benzodioxin groups. Common reagents used in these reactions include hydrazine derivatives, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole: is unique due to its combination of oxadiazole, pyrrolidine, and benzodioxin groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-21(19-12-26-17-8-4-5-9-18(17)28-19)24-10-15(14-6-2-1-3-7-14)16(11-24)20-22-13-27-23-20/h1-9,13,15-16,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNZNBWWGMNJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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